4-chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane
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Description
Bicyclo[2.1.1]hexanes are a type of polycyclic molecule. They are characterized by a structure that includes two rings sharing a common carbon atom . These structures are often used in organic chemistry and medicinal chemistry due to their unique properties .
Synthesis Analysis
The synthesis of bicyclo[2.1.1]hexanes can be achieved through various methods. One approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the creation of a variety of 1,2-disubstituted bicyclo[2.1.1]hexane modules .Molecular Structure Analysis
The molecular structure of bicyclo[2.1.1]hexanes is characterized by two rings sharing a common carbon atom . This structure is often referred to as a “bridgehead” carbon atom .Chemical Reactions Analysis
Bicyclo[2.1.1]hexanes can participate in a variety of chemical reactions. For example, they can undergo [2 + 2] photocycloaddition reactions . These reactions can lead to the formation of new compounds with diverse properties .Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclo[2.1.1]hexanes can vary depending on the specific compound. These properties can include density, color, hardness, melting and boiling points, and electrical conductivity .Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane involves the reaction of 4-chloro-2-cyclopentenone with iodomethane in the presence of a base to form the intermediate 4-chloro-1-(iodomethyl)-2-cyclopentenone. This intermediate is then reacted with ethylene oxide in the presence of a Lewis acid catalyst to form the final product.", "Starting Materials": [ "4-chloro-2-cyclopentenone", "iodomethane", "base", "ethylene oxide", "Lewis acid catalyst" ], "Reaction": [ "Step 1: 4-chloro-2-cyclopentenone is reacted with iodomethane in the presence of a base, such as potassium carbonate, to form 4-chloro-1-(iodomethyl)-2-cyclopentenone.", "Step 2: 4-chloro-1-(iodomethyl)-2-cyclopentenone is then reacted with ethylene oxide in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form 4-chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane." ] } | |
CAS No. |
2751615-97-9 |
Molecular Formula |
C6H8ClIO |
Molecular Weight |
258.5 |
Purity |
95 |
Origin of Product |
United States |
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